![molecular formula C14H18F3NO B6316315 N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide CAS No. 79606-47-6](/img/structure/B6316315.png)
N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
“N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C13H18FNO . It’s also known as 3-Fluoro-N,N-diisopropylbenzamide .
Molecular Structure Analysis
The molecular weight of this compound is 223.2865232 . For more detailed structural information, you may need to refer to the compound’s CAS registry number (540754-80-1) and look up its structure in a chemical database .Physical And Chemical Properties Analysis
For detailed physical and chemical properties, you may need to refer to a comprehensive chemical database using the compound’s CAS registry number (540754-80-1) .Scientific Research Applications
Catalysis in Organic Synthesis
N,N-di(propan-2-yl)-4-(trifluoromethyl)benzamide: can be used as a ligand in the synthesis of water-soluble palladium complexes. These complexes, when modified with other organic structures like β-cyclodextrin, can act as homogeneous, eco-friendly, and reusable catalysts for transfer hydrogenation of carbonyl compounds . This process is crucial for producing secondary alcohols, which are valuable in various chemical industries.
Development of Organic Light-Emitting Diodes (OLEDs)
The compound’s derivatives can be utilized in the development of blue fluorescent emissive materials for OLEDs . By inducing diverse aromatic groups to the core structure, researchers can significantly alter the electroluminescence properties, leading to efficient blue emission, which is essential for high-quality display and lighting technologies.
Safety and Hazards
properties
IUPAC Name |
N,N-di(propan-2-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-9(2)18(10(3)4)13(19)11-5-7-12(8-6-11)14(15,16)17/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQMCMRDLLYYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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